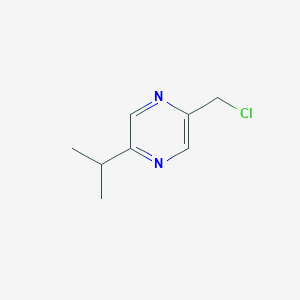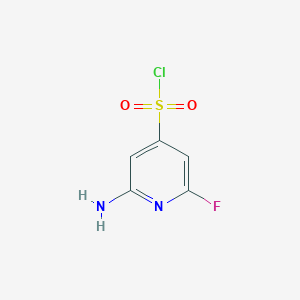
2-Amino-6-fluoropyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluoropyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-Amino-6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of 2-Amino-6-fluoropyridine-4-sulfonyl chloride often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-fluoropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The fluorine atom in the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of 2-Amino-6-fluoropyridine.
Applications De Recherche Scientifique
2-Amino-6-fluoropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated analogues of biologically active molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 2-Amino-6-fluoropyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors or other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloropyridine-4-sulfonyl chloride
- 2-Amino-6-bromopyridine-4-sulfonyl chloride
- 2-Amino-6-iodopyridine-4-sulfonyl chloride
Uniqueness
2-Amino-6-fluoropyridine-4-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring and alters its reactivity compared to its chlorinated, brominated, and iodinated analogues .
Propriétés
Numéro CAS |
1393547-89-1 |
|---|---|
Formule moléculaire |
C5H4ClFN2O2S |
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
2-amino-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H4ClFN2O2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |
Clé InChI |
RARKNNDGYNKGOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


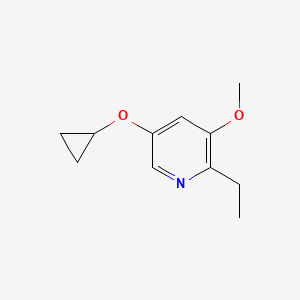
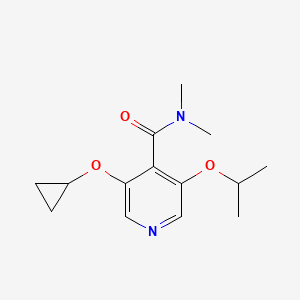
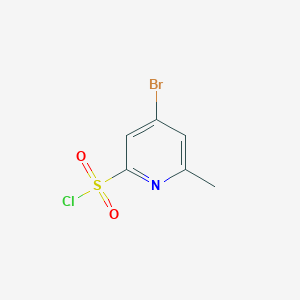

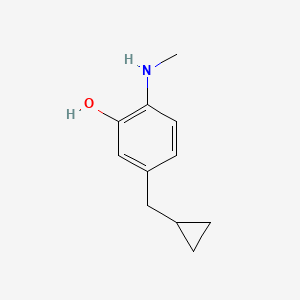
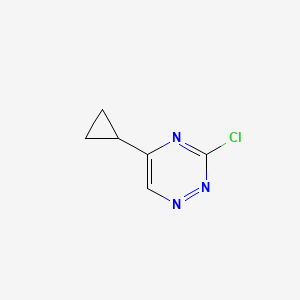
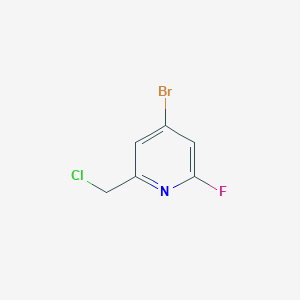
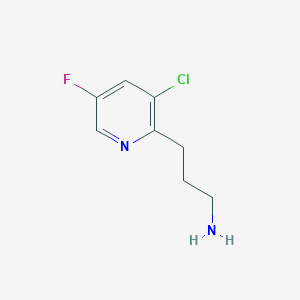
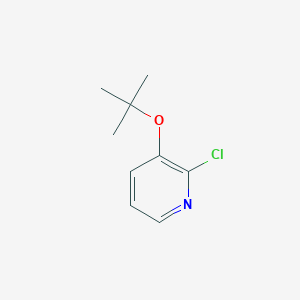
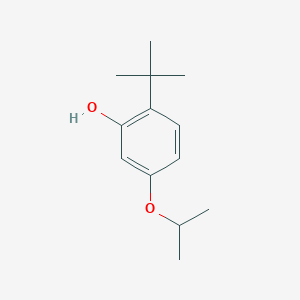
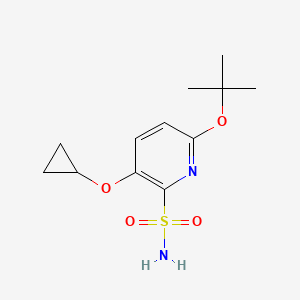

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
